molecular formula C19H31N3O2 B4506564 N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4506564
M. Wt: 333.5 g/mol
InChI Key: GNIIDDDPSJTGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H31N3O2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.24162724 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Activity

Research has shown that related compounds to N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide demonstrate significant cardiotonic activity. For instance, a study discovered a compound that proved to be a potent positive inotrope in dogs, which could have implications for heart disease treatment (Robertson et al., 1986).

Antimicrobial Activity

Another area of application for similar compounds is in antimicrobial treatment. A research involving pyrimidinones and oxazinones, synthesized as antimicrobial agents, demonstrated promising antibacterial and antifungal activities. This suggests potential use in combating various microbial infections (Hossan et al., 2012).

Synthesis of Biologically Active Amino Acids

Compounds within the same family have been utilized in the synthesis of biologically active amino acids. An example is the synthesis of diastereomerically pure pyrrolidin-2-ones, which are valuable for producing amino acids with potential biological activity (Galeazzi et al., 1996).

Pharmaceutical Market Applications

Some compounds with similar structures are mentioned in the context of pharmaceutical patents, indicating a variety of applications including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This underscores the potential of these compounds in diverse therapeutic areas (Habernickel, 2002).

Cytotoxic and Antibacterial Activities

A study synthesizing pyrazole derivatives indicated that these compounds exhibited moderate to significant cytotoxic and antibacterial activity. This highlights their potential in cancer therapy and infection control (Aggarwal et al., 2014).

Properties

IUPAC Name

N-(6-methylheptan-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-14(2)8-7-9-15(3)20-18(23)13-22-19(24)12-16-10-5-4-6-11-17(16)21-22/h12,14-15H,4-11,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIIDDDPSJTGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CN1C(=O)C=C2CCCCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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